molecular formula C15H17NO2 B8155510 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester

1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B8155510
M. Wt: 243.30 g/mol
InChI Key: ATZNPQURXCODGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is an indole-derived compound featuring a methyl ester group at position 4, an isopropyl substituent at position 1, and a vinyl group at position 4. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science, with ester functionalities often influencing bioavailability and metabolic stability .

Properties

IUPAC Name

methyl 6-ethenyl-1-propan-2-ylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-5-11-8-13(15(17)18-4)12-6-7-16(10(2)3)14(12)9-11/h5-10H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZNPQURXCODGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C=C(C=C21)C=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized through various organic transformations to introduce the isopropyl, vinyl, and carboxylic acid methyl ester groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to form carbon-carbon bonds efficiently . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid methyl ester can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of epoxides or diols from the vinyl group.

    Reduction: Formation of alcohols from the ester group.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The vinyl and isopropyl groups may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to other indole and indazole esters (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties Source
1-Isopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester 1-Isopropyl, 6-Vinyl, 4-COOCH3 C₁₅H₁₇NO₂ 243.30 Not reported High lipophilicity, reactive vinyl group Target compound
1-Methyl-1H-indole-5-carboxylic acid 1-Methyl, 5-COOH C₁₀H₉NO₂ 175.18 186129-25-9 Lower molecular weight, acidic group
1-Methyl-1H-indazole-4-carboxylic acid methyl ester 1-Methyl, 4-COOCH3 (indazole core) C₁₀H₁₀N₂O₂ 190.20 1071428-42-6 Nitrogen-rich core, moderate stability
1-Hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylic acid methyl ester 1-Hydroxy, 6-Phenyl, 4-CF₃, 2-COOCH3 C₁₇H₁₂F₃NO₃ 335.28 1269802-97-2 Electron-withdrawing CF₃ group, enhanced stability

Key Findings from Comparative Analysis

Lipophilicity and Steric Effects :

  • The isopropyl group in the target compound increases steric bulk and lipophilicity compared to simpler methyl-substituted indoles (e.g., 1-Methyl-1H-indole-5-carboxylic acid, MW 175.18) . This property may enhance membrane permeability in biological systems.
  • The vinyl group at position 6 provides a site for further functionalization (e.g., polymerization or crosslinking), unlike phenyl or trifluoromethyl groups in other analogs .

Electronic Effects and Stability: Electron-withdrawing groups (e.g., trifluoromethyl in 1-Hydroxy-6-phenyl-4-CF₃-indole-2-carboxylate) can stabilize the ester group against hydrolysis, whereas the target compound’s vinyl group may introduce electronic destabilization .

Analytical and Synthetic Considerations: Methyl esters of indoles are commonly analyzed via GC-MS (e.g., fatty acid methyl esters in ), suggesting similar methodologies could apply to the target compound. Enzymatic assays using methyl esters (e.g., 3-oxohexanoic acid methyl ester in transaminase studies ) highlight the utility of ester derivatives in biocatalytic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.